molecular formula C19H18N2O6S3 B12126134 N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide

Cat. No.: B12126134
M. Wt: 466.6 g/mol
InChI Key: FJZFQVKXMNWSFL-WJDWOHSUSA-N
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Description

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzenesulfonamide group, and a trimethoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with benzenesulfonyl chloride under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, methanol), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer and bacterial infections due to its bioactive properties.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as signal transduction or protein degradation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Sulfonamides: Compounds with the sulfonamide group are widely used as antibiotics.

    Benzylidene Derivatives: These compounds contain the benzylidene moiety and are often studied for their potential biological activities.

Uniqueness

N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O6S3

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N2O6S3/c1-25-14-9-12(10-15(26-2)17(14)27-3)11-16-18(22)21(19(28)29-16)20-30(23,24)13-7-5-4-6-8-13/h4-11,20H,1-3H3/b16-11-

InChI Key

FJZFQVKXMNWSFL-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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